molecular formula C18H16N4O5S B10979097 4-Oxo-4-{[4-(quinoxalin-2-ylsulfamoyl)phenyl]amino}butanoic acid

4-Oxo-4-{[4-(quinoxalin-2-ylsulfamoyl)phenyl]amino}butanoic acid

Cat. No.: B10979097
M. Wt: 400.4 g/mol
InChI Key: SIQFUGXBESQMFQ-UHFFFAOYSA-N
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Description

4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID is a complex organic compound with a molecular formula of C18H16N4O5S This compound is characterized by the presence of a quinoxaline ring, a sulfonyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of o-phenylenediamine with a diketone.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.

    Coupling with Aniline Derivative: The quinoxaline derivative is then coupled with an aniline derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The butanoic acid moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-OXO-4-(8-QUINOLINYLAMINO)BUTANOIC ACID
  • 4-OXO-4-(4-PHENOXYANILINO)-2-(PROPYLAMINO)BUTANOIC ACID
  • 4-OXO-2-(PENTYLAMINO)-4-(4-PHENOXYANILINO)BUTANOIC ACID

Uniqueness

4-OXO-4-{4-[(2-QUINOXALINYLAMINO)SULFONYL]ANILINO}BUTANOIC ACID is unique due to the presence of the quinoxaline ring and the sulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C18H16N4O5S

Molecular Weight

400.4 g/mol

IUPAC Name

4-oxo-4-[4-(quinoxalin-2-ylsulfamoyl)anilino]butanoic acid

InChI

InChI=1S/C18H16N4O5S/c23-17(9-10-18(24)25)20-12-5-7-13(8-6-12)28(26,27)22-16-11-19-14-3-1-2-4-15(14)21-16/h1-8,11H,9-10H2,(H,20,23)(H,21,22)(H,24,25)

InChI Key

SIQFUGXBESQMFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O

Origin of Product

United States

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